propan-2-yl 2-[5-(4-ethylbenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
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Overview
Description
propan-2-yl 2-[5-(4-ethylbenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a sulfonylamino group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[5-(4-ethylbenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate typically involves multiple steps. One common method includes the reaction of 4-ethylbenzenesulfonamide with 2-hydroxy-5-iodophenyl trifluoromethyl ketone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 2-[5-(4-ethylbenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonylamino group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
propan-2-yl 2-[5-(4-ethylbenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of propan-2-yl 2-[5-(4-ethylbenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The hydroxyphenyl group can participate in redox reactions, affecting cellular signaling pathways.
Properties
IUPAC Name |
propan-2-yl 2-[5-[(4-ethylphenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO6S/c1-4-13-5-8-15(9-6-13)32(29,30)25-14-7-10-17(26)16(11-14)18(19(27)21(22,23)24)20(28)31-12(2)3/h5-12,18,25-26H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLTWKRSZUZOMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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